2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which is recognized for its diverse pharmacological activities. This compound features a bromophenyl group and a methoxy substituent on the imidazo[1,2-a]pyridine framework, making it of interest in medicinal chemistry. Imidazo[1,2-a]pyridine derivatives have been extensively studied for their potential applications in treating various diseases, including neurological disorders and cancers.
Imidazo[1,2-a]pyridine derivatives are classified as heterocyclic compounds that contain both nitrogen and carbon atoms in their ring structures. They are often synthesized for their biological activities, including antibacterial, antiviral, and anti-inflammatory properties. The specific compound 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine has been noted in literature for its potential as an acetylcholinesterase inhibitor, which is relevant in the context of Alzheimer's disease treatment .
The synthesis of 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the use of a brominated precursor and subsequent reactions to introduce the methoxy group.
The molecular formula of 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine is . The compound features a fused imidazo-pyridine ring structure with a bromine atom at the 2-position of the phenyl group and a methoxy group at the 5-position of the imidazo ring.
The chemical reactivity of 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine primarily involves electrophilic substitutions due to the presence of the bromine atom on the phenyl ring. This compound can undergo:
The mechanism of action for 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine primarily relates to its role as an acetylcholinesterase inhibitor. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.
The primary applications of 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine lie within medicinal chemistry:
Imidazo[1,2-a]pyridine represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic accessibility. First synthesized in the late 19th century, this bicyclic 5-6 heterocyclic system gained prominence with the commercialization of zolpidem (insomnia therapy), alpidem (anxiolytic), and zolimidine (gastroprotective agent) [3] [8]. The scaffold’s "drug prejudice" status arises from its ability to bind diverse biological targets through:
Recent drug discovery efforts have expanded its applications to oncology, antivirals, and anti-inflammatories. For example, telacebec (Q203), an imidazo[1,2-a]pyridine amide, advanced to Phase II trials for tuberculosis by inhibiting mycobacterial cytochrome bcc complex [6]. Similarly, STAT3 inhibitors like W1131 (compound 8) demonstrated efficacy in gastric cancer xenograft models [9].
Table 1: Clinically Significant Imidazo[1,2-a]pyridine Derivatives
Compound | Therapeutic Area | Key Target/Pathway | Development Status |
---|---|---|---|
Zolpidem | Insomnia | GABA_A receptor | Marketed (since 1988) |
Alpidem | Anxiety | GABA_A receptor | Marketed (withdrawn) |
Telacebec (Q203) | Tuberculosis | Cytochrome bcc complex | Phase II |
W1131 | Gastric cancer | STAT3 signaling | Preclinical |
Halogenation (especially bromine) and methoxy group incorporation are strategic modifications for enhancing the pharmacodynamic and pharmacokinetic properties of imidazo[1,2-a]pyridines:
Halogen Effects
Methoxy Group Contributions
Table 2: Bioactivity Impact of Halogen and Methoxy Substituents
Modification | Target/Pathway | Biological Effect | Potency Shift |
---|---|---|---|
2-(2-Bromophenyl) | Tubulin polymerization | Disrupts microtubule assembly | IC₅₀: 0.82 μM vs. 5.3 μM (unsubstituted) [5] |
5-Methoxy | STAT3 phosphorylation | Blocks Tyr705 phosphorylation | 83% inhibition vs. 42% (H-analogue) [9] |
2-Bromo + 5-methoxy combo | NF-κB DNA binding | Synergistic reduction in pro-inflammatory cytokines | TNF-α ↓ 78% vs. 51% (mono-substituted) [2] |
The strategic fusion of ortho-bromophenyl at C2 and methoxy at C5 creates a multimodal pharmacophore with compelling advantages:
Stereoelectronic Optimization
Dual-Pathway Inhibition
This derivative concurrently modulates cancer and inflammation pathways:
Synthetic Versatility
Table 3: Therapeutic Applications of 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine
Disease Area | Mechanistic Basis | Experimental Evidence |
---|---|---|
Gastric cancer | STAT3 pathway inhibition | 72% tumor growth inhibition in PDX models [9] |
Breast cancer | NF-κB/STAT3 crosstalk disruption | IC₅₀: 8.3 μM (MDA-MB-231); synergism with curcumin [2] |
Microtubule disorders | Colchicine-site binding | G2/M cell cycle arrest (84% at 5 μM) [5] |
This scaffold exemplifies structure-driven design, where halogen and alkoxy substituents convert a promiscuous heterocycle into a targeted therapeutic candidate with multi-kinase and anti-inflammatory capabilities.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0